![molecular formula C12H25N3O B7861343 (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide](/img/structure/B7861343.png)
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide
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Description
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a compound with notable potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential pharmacological effects, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C14H25N3O with a molecular weight of 255.4 g/mol. The compound features an amino group, a butyramide moiety, and a piperidine derivative, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.
- Final Coupling : The intermediate is coupled with 3-methyl-butyramide under specific conditions to yield the target compound.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamide | Contains a piperidine ring and an amino group | Different piperidine substitution may affect activity |
N-(1-Methylpiperidin-4-yl)butanamide | Similar amide structure without methyl substitution on carbon 3 | May exhibit different pharmacological properties |
(R)-2-Amino-N-(1-cyclohexylmethyl)butyramide | Cyclohexane versus piperidine substitution | Potentially different receptor interactions |
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects including:
- Signal Transduction Modulation : By binding to receptors, it may influence cellular signaling pathways.
- Enzyme Activity Regulation : Inhibition or activation of enzymes could result in therapeutic benefits for conditions like neurological disorders or infections.
Case Studies and Research Findings
Recent studies have explored the biological evaluation of similar compounds targeting various pathways. For instance, research into piperidine derivatives has shown promising results in antifungal activity by targeting ergosterol biosynthesis in fungi like Yarrowia lipolytica . These findings underscore the potential for this compound to be further investigated for similar applications.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-7-10-5-4-6-15(3)8-10/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNCQGUDLDTSQA-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.